Acetic acid;tetradecane-1,3-diol
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Overview
Description
Acetic acid;tetradecane-1,3-diol is a compound that combines the properties of acetic acid and tetradecane-1,3-diol. Acetic acid is a simple carboxylic acid known for its use in vinegar, while tetradecane-1,3-diol is a diol with two hydroxyl groups on a fourteen-carbon chain. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradecane-1,3-diol typically involves the esterification of acetic acid with tetradecane-1,3-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The removal of water formed during the reaction is crucial to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are essential to maximize production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tetradecane-1,3-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in acetic acid can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
Acetic acid;tetradecane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in tetradecane-1,3-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment of biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups on a three-carbon chain.
1,3-Butanediol: A diol with two hydroxyl groups on a four-carbon chain.
Uniqueness
Acetic acid;tetradecane-1,3-diol is unique due to its long carbon chain and the presence of both hydroxyl and carboxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
CAS No. |
824983-70-2 |
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Molecular Formula |
C18H38O6 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
acetic acid;tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h14-16H,2-13H2,1H3;2*1H3,(H,3,4) |
InChI Key |
OUSJHQXEERSXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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